L-Lysine

Description

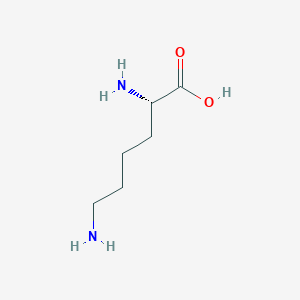

Lysine (abbreviated as Lys or K) is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. Lysine is a base, as are arginine and histidine. The ε-amino group acts as a site for hydrogen binding and a general base in catalysis. Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Lysine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.

This compound is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, this compound promotes healthy tissue function, growth and healing and improves the immune system. This compound promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)

LYSINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 4 investigational indications.

This compound (abbreviated as Lys or K) is an alpha-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. this compound is a base, as are arginine and histidine. The epsilon-amino group often participates in hydrogen bonding and as a general base in catalysis. Common posttranslational modifications include methylation of the epsilon-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.this compound is an essential amino acid. Normal requirements for lysine have been found to be about 8 g per day or 12 mg/kg in adults. Children and infants need more- 44 mg/kg per day for an eleven to-twelve-year old, and 97 mg/kg per day for three-to six-month old. Lysine is highly concentrated in muscle compared to most other amino acids. Lysine is high in foods such as wheat germ, cottage cheese and chicken. Of meat products, wild game and pork have the highest concentration of lysine. Fruits and vegetables contain little lysine, except avocados. Normal lysine metabolism is dependent upon many nutrients including niacin, vitamin B6, riboflavin, vitamin C, glutamic acid and iron. Excess arginine antagonizes lysine. Several inborn errors of lysine metabolism are known. Most are marked by mental retardation with occasional diverse symptoms such as absence of secondary sex characteristics, undescended testes, abnormal facial structure, anemia, obesity, enlarged liver and spleen, and eye muscle imbalance. Lysine also may be a useful adjunct in the treatment of osteoporosis. Although high protein diets result in loss of large amounts of calcium in urine, so does lysine deficiency. Lysine may be an adjunct therapy because it reduces calcium losses in urine. Lysine deficiency also may result in immunodeficiency. Requirements for this amino acid are probably increased by stress. Lysine toxicity has not occurred with oral doses in humans. Lysine dosages are presently too small and may fail to reach the concentrations necessary to prove potential therapeutic applications. Lysine metabolites, amino caproic acid and carnitine have already shown their therapeutic potential. Thirty grams daily of amino caproic acid has been used as an initial daily dose in treating blood clotting disorders, indicating that the proper doses of lysine, its precursor, have yet to be used in medicine. Low lysine levels have been found in patients with Parkinson's, hypothyroidism, kidney disease, asthma and depression. The exact significance of these levels is unclear, yet lysine therapy can normalize the level and has been associated with improvement of some patients with these conditions. Abnormally elevated hydroxylysines have been found in virtually all chronic degenerative diseases and coumadin therapy. The levels of this stress marker may be improved by high doses of vitamin C. Lysine is particularly useful in therapy for marasmus (wasting) and herpes simplex. It stops the growth of herpes simplex in culture, and has helped to reduce the number and occurrence of cold sores in clinical studies. Dosing has not been adequately studied, but beneficial clinical effects occur in doses ranging from 100 mg to 4 g a day. Higher doses may also be useful, and toxicity has not been reported in doses as high as 8 g per day. Diets high in lysine and low in arginine can be useful in the prevention and treatment of herpes. Some researchers think herpes simplex virus is involved in many other diseases related to cranial nerves such as migraines, Bell's palsy and Meniere's disease. Herpes blister fluid will produce fatal encephalitis in the rabbit.

An essential amino acid. It is often added to animal feed.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Record name | lysine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lysine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-18-1, Array | |

| Record name | Poly(L-lysine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023232 | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.28X10+9 mm Hg at 25 °C /extrapolated/ | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |

CAS No. |

56-87-1, 20166-34-1 | |

| Record name | L-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 °C, decomposes, 224.5 °C | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Lysine Catabolism and Metabolic Fate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine is an essential amino acid in mammals, meaning it cannot be synthesized de novo and must be obtained from the diet.[1][2] Beyond its fundamental role in protein synthesis, lysine's catabolism is a unique and irreversible process critical for maintaining metabolic homeostasis.[1] Unlike many other amino acids, lysine (B10760008) does not undergo reversible transamination.[1][3] Its degradation proceeds through two primary, tissue-specific pathways: the saccharopine pathway, which is predominant in the liver and other extracerebral tissues, and the pipecolate pathway, which is the major route in the adult brain.[3][4][5] Both pathways ultimately converge to produce α-aminoadipic semialdehyde (AAS), which is further metabolized to acetyl-CoA, classifying lysine as a purely ketogenic amino acid.[6][7] Dysregulation of these pathways leads to several inherited metabolic disorders. This guide provides an in-depth overview of the core catabolic routes, their key enzymatic steps, metabolic fate, and relevant experimental methodologies for their study.

The Saccharopine Pathway: The Primary Route of Lysine Catabolism

The saccharopine pathway is the main route for lysine degradation in most mammalian tissues, including the liver and kidneys.[3][4] This pathway is primarily located within the mitochondria.[1][3][6]

The initial two steps are catalyzed by a single bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity.[1][8][9]

-

Formation of Saccharopine: The LKR domain of AASS catalyzes the condensation of this compound with α-ketoglutarate to form saccharopine, an irreversible reaction in mammals that requires NADPH as a cofactor.[1][10]

-

Formation of α-Aminoadipic Semialdehyde (AAS): The SDH domain of AASS then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AAS), using NAD+ as a cofactor.[1][10][11] AAS exists in spontaneous equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][3]

-

Formation of α-Aminoadipic Acid (AAA): AAS is irreversibly oxidized to α-aminoadipic acid (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as antiquitin (ALDH7A1).[1][10]

-

Formation of α-Ketoadipic Acid: AAA undergoes transamination to form α-ketoadipic acid.[1]

-

Conversion to Acetyl-CoA: α-ketoadipic acid is then oxidatively decarboxylated to glutaryl-CoA, which is further metabolized through a series of reactions to ultimately yield acetyl-CoA.[12]

The Pipecolate Pathway: The Predominant Route in the Brain

In the adult mammalian brain, the pipecolate pathway is the primary route for lysine degradation.[3][5] This pathway involves steps in both the cytoplasm and peroxisomes.[1][13]

-

Formation of α-Keto-ε-Aminocaproic Acid (KAC): this compound is first converted to KAC via the removal of its α-amino group. The specific enzyme for this step in mammals is not fully defined.[1][14]

-

Cyclization and Reduction: KAC spontaneously cyclizes to form Δ1-piperideine-2-carboxylate (P2C).[3][14] P2C is then reduced to L-pipecolic acid (L-PA) by a ketimine reductase, an enzyme identified as μ-crystallin (CRYM).[3][5][14]

-

Oxidation to P6C: L-pipecolic acid is oxidized in the peroxisomes by L-pipecolate oxidase, which generates Δ1-piperideine-6-carboxylate (P6C).[14][15]

-

Convergence: P6C is the point where the pipecolate pathway converges with the saccharopine pathway, as it is in equilibrium with AAS.[1][3]

Pathway Convergence and Metabolic Fate

Both catabolic pathways converge at the formation of α-aminoadipic semialdehyde (AAS) and its cyclic equivalent, Δ1-piperideine-6-carboxylate (P6C).[1][3][5] The subsequent degradation follows a common route that ultimately produces acetyl-CoA.[9][12][16]

As acetyl-CoA is the final product, this compound is considered a purely ketogenic amino acid.[6][7] It cannot be converted into pyruvate (B1213749) or intermediates of the Krebs cycle that would lead to the net synthesis of glucose.[7] The generated acetyl-CoA can have several fates:

-

Entry into the Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can condense with oxaloacetate to form citrate, entering the TCA cycle for complete oxidation to CO2 and water, generating ATP.[17][18]

-

Ketone Body Synthesis: During periods of fasting or in ketogenic states, acetyl-CoA is a precursor for the synthesis of ketone bodies (e.g., acetoacetate, β-hydroxybutyrate) in the liver.[17]

-

Fatty Acid and Cholesterol Synthesis: In a state of energy surplus, acetyl-CoA can be used for the synthesis of fatty acids and cholesterol.[17]

Quantitative Data on this compound Catabolism

Quantitative analysis of enzyme activity and metabolite levels is crucial for understanding the flux and regulation of lysine degradation.

| Parameter | Value | Organism/System | Reference |

| Enzyme Activity | |||

| Lysine degradation to Saccharopine | 4–6 nmol/min per mg of protein | Human, rat, pig, dog, cat, ox, sheep liver | [19] |

| L-pipecolate oxidase activity | 7 ± 2 μU/mg protein | Mouse brain peroxisomes | [15] |

| Metabolite Concentrations | |||

| This compound (Control) | ~180 μM | MG63 cells on PLLA scaffold | [20][21] |

| Saccharopine (Control) | ~2 μM | MG63 cells on PLLA scaffold | [20][21] |

| L-Pipecolic acid (Control) | ~2.5 μM | MG63 cells on PLLA scaffold | [20][21] |

| α-Aminoadipic acid (Control) | ~5 μM | MG63 cells on PLLA scaffold | [20][21] |

| Kinetic Parameters | |||

| This compound uptake (High-affinity) Km | Not specified | Rat cardiac sarcolemmal vesicles | [22] |

| This compound uptake (Low-affinity) Km | 11.0 ± 1.4 mM | Rat cardiac sarcolemmal vesicles | [22] |

| This compound uptake (Low-affinity) Vmax | 3.5 ± 0.4 nmol/min per mg protein | Rat cardiac sarcolemmal vesicles | [22] |

Key Experimental Protocols

In Vivo Stable Isotope Tracing of Lysine Catabolism in Mice

This protocol is designed to trace the metabolic fate of lysine through its different catabolic pathways in a live animal model.

-

Objective: To determine the relative contributions of the saccharopine and pipecolate pathways to lysine degradation in different tissues.

-

Model: C57BL/6 mice.

-

Methodology:

-

Isotope Administration: Administer a bolus of stable isotope-labeled this compound (e.g., L-[α-15N]lysine or L-[ε-15N]lysine) via intraperitoneal injection.[10]

-

Time Course: Collect tissues (liver, kidney, brain) and biofluids (plasma, urine) at specific time points post-injection (e.g., 2 hours, which corresponds to the peak catabolic activity in response to exogenous lysine).[10]

-

Sample Preparation: Homogenize tissues and perform protein precipitation (e.g., with perchloric acid) to extract metabolites.

-

Analytical Method: Analyze the isotopic enrichment in lysine and its downstream metabolites (e.g., saccharopine, pipecolate, α-aminoadipic acid) using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the flux through each pathway by measuring the transfer of the 15N label from the α- or ε-position of lysine to the specific intermediates.

-

1H-NMR-Based Metabolomics for Studying Lysine Degradation in Cell Culture

This protocol allows for the untargeted or targeted analysis of metabolites in the lysine degradation pathway in an in vitro cell culture system.[23]

-

Objective: To quantify changes in lysine and its catabolites in response to experimental conditions (e.g., testing biomaterials, drug treatment).

-

Model: MG63 osteoblast-like cells or other relevant cell lines.[21]

-

Methodology:

-

Cell Culture: Culture cells under standard conditions on the desired substrate (e.g., different poly(l-lactide) scaffolds).[21] For validation, cells can be cultured with varying concentrations of this compound (e.g., 0–400 μM).[21][23]

-

Metabolite Extraction: After a set incubation period (e.g., 7 days), quench metabolism rapidly (e.g., with cold methanol). Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

-

NMR Sample Preparation: Lyophilize the aqueous metabolite extract and reconstitute it in a deuterated buffer (e.g., D2O with a known concentration of an internal standard like DSS).

-

NMR Spectroscopy: Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Data Analysis: Process the spectra (phasing, baseline correction, referencing). Identify and quantify metabolites by comparing chemical shifts and coupling patterns to spectral databases (e.g., HMDB).[21] Use multivariate statistical analysis (e.g., PLS-DA) to identify significant changes in metabolite concentrations.[21][23]

-

Inborn Errors of this compound Metabolism

Genetic defects in the enzymes of the lysine catabolic pathways lead to the accumulation of lysine and its intermediates, resulting in several metabolic disorders.[1][24]

-

Hyperlysinemia: Caused by mutations in the AASS gene, leading to deficient LKR/SDH activity.[1][9] This results in elevated levels of lysine in the blood and urine.[1]

-

Saccharopinuria: A rare disorder resulting from mutations specifically in the SDH domain of the AASS gene, leading to high levels of saccharopine in the urine.[1][11]

-

Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, which encodes antiquitin (AASADH).[1] The deficiency of this enzyme leads to an accumulation of AAS and P6C. P6C inactivates pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6), a crucial cofactor for many enzymes, leading to seizures.[24]

-

Glutaric Aciduria Type I (GA-I): An autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase, an enzyme further down the common degradation pathway.[9][24] This leads to the accumulation of neurotoxic metabolites, glutaric acid and 3-hydroxyglutaric acid.[9][24]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. scispace.com [scispace.com]

- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 5. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 10. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 11. Saccharopine - Wikipedia [en.wikipedia.org]

- 12. Reactome | Lysine catabolism [reactome.org]

- 13. researchgate.net [researchgate.net]

- 14. lysine degradation II (pipecolate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Understanding cerebral this compound metabolism: the role of L-pipecolate metabolism in Gcdh-deficient mice as a model for glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 19. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inherited Disorders of Lysine Metabolism: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Functions of L-Lysine in Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine is a fundamental α-amino acid, encoded by the codons AAA and AAG, that serves as a critical building block in protein synthesis.[1] Its defining feature is a side chain terminating in a primary ε-amino group, which is typically protonated and positively charged under physiological conditions. This characteristic classifies lysine (B10760008) as a basic, aliphatic amino acid.[1] Beyond its primary role in proteinogenesis, lysine is integral to maintaining protein structure, modulating stability, and participating in a vast array of post-translational modifications (PTMs) that regulate cellular processes. Its amphipathic nature, with a positively charged head and a hydrophobic carbon tail, allows it to reside both in solvent-exposed regions and, less commonly, buried within the protein core.[1] This guide provides a comprehensive overview of this compound's multifaceted functions, with a focus on its contributions to protein architecture and stability, the experimental methods used for its study, and its relevance in therapeutic development.

The Physicochemical Role of this compound in Protein Structure

The unique properties of the lysine side chain dictate its significant contributions to the three-dimensional structure of proteins.

Electrostatic Interactions: Salt Bridges and Hydrogen Bonds

The most prominent role of lysine in protein architecture is its participation in electrostatic interactions. The positively charged ε-amino group (R-NH3+) readily forms strong, non-covalent ionic bonds with negatively charged residues, primarily the carboxylate groups (R-COO⁻) of aspartic acid and glutamic acid.[2][3] This interaction, known as a salt bridge , is a combination of an ionic bond and hydrogen bonding.[2]

-

Structural Significance : Salt bridges act as molecular staples, helping to lock different parts of a polypeptide chain together or to mediate interactions between different protein subunits. They are crucial for stabilizing the entropically unfavorable folded conformation of proteins.[2]

-

Environmental Dependence : The strength and existence of salt bridges are highly dependent on the local environment, including pH and ionic strength. At high salt concentrations, these interactions can be masked.[2] Surface-exposed salt bridges may contribute less to stability due to the high dielectric constant of water and the entropic cost of restricting the flexible side chains.[2][4]

Lysine's ε-amino group is also an excellent hydrogen bond donor, frequently participating in H-bond networks with water molecules on the protein surface or with backbone carbonyls and other polar side chains, further contributing to structural integrity.[1][5]

Location and Amphipathic Nature

Lysine is considered somewhat amphipathic due to its long, hydrophobic four-carbon linker and the charged amino group at its terminus.[1] This duality allows it to be versatile in its positioning. While most often found on the protein exterior where the charged head can interact favorably with the aqueous environment, it can also be found in solvent channels or even buried within the protein.[1] When buried, it almost invariably forms a salt bridge to neutralize its charge.[4]

This compound's Contribution to Protein Stability

Protein stability is a thermodynamic balance between the folded (native) and unfolded states. Lysine contributes to this balance through several mechanisms.

-

Favorable Enthalpic Contributions : The formation of salt bridges and hydrogen bonds releases energy, providing a favorable enthalpic contribution to the overall free energy of folding.

-

Crosslinking : In structural proteins like collagen, lysine residues are involved in covalent crosslinking between polypeptide chains, a process essential for generating high tensile strength and stability.[1] This can involve the formation of a Schiff base, a covalent bond between the lysine's amino group and an aldehyde or ketone.[1][6]

-

Solubility and Aggregation Resistance : The prevalence of charged residues like lysine on a protein's surface enhances its solubility and can help prevent aggregation at high temperatures by maintaining favorable interactions with the solvent.[5] Studies have suggested that a higher lysine-to-arginine ratio may be correlated with increased protein solubility.[7]

Quantitative Analysis of Lysine's Impact on Stability

The thermodynamic contribution of lysine residues to protein stability can be quantified by measuring changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG) upon mutation.

| Interaction / Modification | Protein System | Method | Change in Stability (ΔTm or ΔΔG) | Reference Context |

| Surface Salt Bridge | T4 Lysozyme | Mutagenesis, Calorimetry | Small to moderate stabilization; highly context-dependent. | [2] |

| Intramolecular Salt Bridge | Collagen Triple Helix | Peptide Synthesis, CD | Significant stabilization observed for specific Lys-Glu pairings (e.g., GPKGPE). | [8] |

| Lysine to Arginine Mutation | Green Fluorescent Protein | Mutagenesis, Denaturation | Increased stability against chemical denaturants and alkaline pH; no change in thermal stability. | [9][10] |

| Lysine to Alanine Mutation | Amyloid β-Protein | Mutagenesis, Aggregation Assays | Dramatically reduced protein toxicity and altered aggregation kinetics. | [11] |

Table 1: Summary of quantitative data on this compound's contribution to protein stability. The precise energetic contribution is highly dependent on the local structural context, solvent accessibility, and the specific interacting partners.

The Epicenter of Regulation: Post-Translational Modifications (PTMs)

The ε-amino group of lysine is a hotspot for a remarkable variety of reversible PTMs. These modifications act as molecular switches that dynamically regulate nearly every aspect of a protein's life, from its activity and location to its ultimate destruction.[12][13][14]

Key Lysine PTMs and Their Structural Impact

-

Acetylation : The addition of an acetyl group by lysine acetyltransferases (KATs) neutralizes the positive charge of the lysine side chain.[15][16] This is a fundamental mechanism in epigenetic regulation, where the acetylation of histone tails reduces their affinity for DNA, leading to a more open chromatin structure and gene activation.[1]

-

Ubiquitination : The covalent attachment of one (monoubiquitination) or more (polyubiquitination) ubiquitin proteins to a lysine residue is a central signal in cellular biology.[3] K48-linked polyubiquitin (B1169507) chains are the canonical signal for targeting a protein for degradation by the proteasome. Other linkage types regulate processes like DNA repair, protein localization, and signal transduction.[17][18]

-

Methylation : Lysine methyltransferases (KMTs) can add one, two, or three methyl groups to the ε-amino group. Unlike acetylation, methylation does not neutralize the positive charge but instead increases the size and hydrophobicity of the side chain.[12] Histone lysine methylation is a key component of the "histone code," with different methylation states (e.g., H3K9me3 vs. H3K4me3) associated with either gene silencing or activation.[12]

-

SUMOylation : The attachment of a Small Ubiquitin-like Modifier (SUMO) protein competes with ubiquitination for lysine residues and often has opposing effects, such as increasing protein stability or altering protein-protein interactions.[14]

-

Other Acylations : A growing list of other acylations, such as propionylation, succinylation, and malonylation, have been discovered.[12][14] These modifications can impose larger structural changes than acetylation and are often linked to cellular metabolic states.[14]

Crosstalk Between PTMs

A single lysine residue can often be targeted by multiple different modifications, leading to a complex regulatory interplay known as PTM crosstalk.[12][16] A prominent example is the competition between acetylation and ubiquitination.[15][16] Acetylation of a lysine residue can physically block its ubiquitination, thereby protecting the protein from proteasomal degradation and increasing its stability.[15][16]

Mandatory Visualizations

Logical Relationship of this compound's Properties and Functions

Caption: Logical flow from lysine's chemical properties to its major biological roles.

Signaling Pathway: Ubiquitin-Proteasome System

Caption: The enzymatic cascade of lysine ubiquitination leading to protein degradation.

Experimental Workflow: Site-Directed Mutagenesis and Stability Analysis

Caption: Workflow for assessing lysine's role in stability via mutagenesis and DSC.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of a Lysine Residue

This protocol is a generalized procedure for creating a lysine-to-alanine (K-to-A) mutation to probe its function.

-

Primer Design : Design a pair of complementary mutagenic primers (25-45 bases) containing the desired mutation (e.g., AAA to GCA for K to A) in the center.[19] The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[19]

-

PCR Amplification : Set up a PCR reaction using a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest. The reaction mixture typically includes the template plasmid DNA (1-10 ng), forward and reverse mutagenic primers, dNTPs, and the polymerase buffer.[20]

-

Cycling Conditions :

-

Initial Denaturation: 95°C for 2 minutes.

-

18-25 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final Extension: 68°C for 5 minutes.

-

-

-

Template Digestion : Following PCR, digest the parental (methylated) template DNA by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.[21] This ensures that only the newly synthesized, mutated plasmids are recovered.

-

Transformation : Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue or DH5α). Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

-

Verification : Isolate plasmid DNA from several resulting colonies using a miniprep kit. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger DNA sequencing.[19]

Protocol 2: Protein Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes that occur in a protein solution as it is heated, providing a thermodynamic profile of its unfolding process.[22][23][24]

-

Sample Preparation :

-

Prepare the purified protein (both wild-type and mutant) at a concentration of 0.5-1.0 mg/mL.

-

Dialyze the protein extensively against the desired buffer (e.g., PBS, pH 7.4) to ensure the sample and reference solutions are perfectly matched. The dialysis buffer will be used as the reference.[25]

-

-

Instrument Setup :

-

Data Acquisition :

-

Load the protein sample into the sample cell and the matched buffer into the reference cell.[25]

-

Perform a buffer-vs-buffer baseline scan first to ensure the instrument is stable and clean.

-

Set the experimental parameters: typically, a temperature scan from 20°C to 100°C at a scan rate of 60-90°C/hour.[22][25]

-

Initiate the temperature scan. The instrument will record the differential heat capacity (Cp) as a function of temperature.

-

-

Data Analysis :

-

Subtract the buffer-vs-buffer baseline from the protein scan thermogram.

-

The resulting peak represents the protein's thermal unfolding transition. The apex of this peak is the melting temperature (Tm).[23][24]

-

Integrate the area under the peak to determine the calorimetric enthalpy (ΔH) of unfolding.[23]

-

Compare the Tm values of the wild-type and mutant proteins. A decrease in Tm for the mutant indicates that the lysine residue contributes to the protein's thermal stability.

-

Implications for Drug Development

Understanding the roles of lysine is paramount for modern drug discovery and development.

-

Targeting PTM Enzymes : The enzymes that add or remove lysine modifications ("writers" and "erasers") have become major drug targets.[12] For example, histone deacetylase (HDAC) inhibitors are an established class of anti-cancer drugs that function by altering the acetylation state of histones and other proteins.

-

Protein Degraders : A revolutionary therapeutic modality, PROteolysis TArgeting Chimeras (PROTACs), hijacks the cell's ubiquitin-proteasome system. These bifunctional molecules bind to a target protein and an E3 ubiquitin ligase simultaneously, inducing the ubiquitination and subsequent degradation of the target protein.[18] The efficiency of this process relies on the presence of accessible lysine residues on the target protein's surface.

-

Formulation and Stability : For biologic drugs like monoclonal antibodies, preventing aggregation and maintaining stability is a critical challenge.[26] Amino acids, including lysine, are often used as excipients in formulations to stabilize the protein structure and improve its shelf life.[26][27]

Conclusion

This compound is far more than a simple structural component of proteins. Its positively charged, chemically reactive side chain places it at the crossroads of protein structure, stability, and dynamic regulation. Through fundamental electrostatic interactions, it provides an essential scaffold for the native protein fold. Simultaneously, it serves as the primary hub for a complex web of post-translational modifications that control the protein's function, interactions, and lifespan. A deep, technical understanding of lysine's biochemistry is therefore indispensable for researchers and professionals aiming to dissect biological mechanisms, engineer novel proteins, and develop the next generation of targeted therapeutics.

References

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Salt Bridges: Geometrically Specific, Designable Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | Semantic Scholar [semanticscholar.org]

- 11. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Acetylation, Phosphorylation, Ubiquitination (Oh My!): Following Post-Translational Modifications on the Ubiquitin Road - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. bowdish.ca [bowdish.ca]

- 21. static.igem.org [static.igem.org]

- 22. researchgate.net [researchgate.net]

- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]

- 26. benchchem.com [benchchem.com]

- 27. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of L-Lysine in Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Executive Summary

The amino acid L-lysine, with its reactive epsilon-amino group, serves as a critical hub for a wide array of post-translational modifications (PTMs). These modifications dramatically expand the functional capacity of the proteome, influencing protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. This technical guide provides an in-depth exploration of the major lysine (B10760008) PTMs, including acetylation, ubiquitination, methylation, SUMOylation, and neddylation. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic machinery governing these modifications, their roles in cellular signaling, and their implications in human health and disease. This guide also presents detailed experimental protocols for the identification and characterization of lysine PTMs and summarizes key quantitative data to facilitate comparative analysis. Furthermore, it includes visualizations of critical signaling pathways and experimental workflows to provide a clear and concise understanding of the complex regulatory networks orchestrated by lysine modifications.

Introduction: The Versatility of the Lysine Residue

The proteome's complexity extends far beyond the simple sequence of amino acids. Post-translational modifications (PTMs) are covalent chemical alterations to proteins that occur after their synthesis, dramatically diversifying their structure and function. Among the 20 common amino acids, this compound is a frequent target for a multitude of PTMs due to the nucleophilic nature of its side-chain ε-amino group.[1] These modifications are dynamically regulated by a complex interplay of "writer" enzymes that add the modification, "eraser" enzymes that remove it, and "reader" proteins that recognize and bind to the modified lysine, translating the modification into a functional cellular outcome. The dysregulation of these processes is increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the enzymes that mediate lysine PTMs attractive targets for therapeutic intervention.[2][3]

Major Classes of this compound Post-Translational Modifications

The ε-amino group of lysine can be modified by a diverse array of chemical groups, from small acetyl and methyl groups to entire proteins like ubiquitin and SUMO. Each modification imparts distinct physicochemical properties to the lysine residue, thereby altering the protein's behavior.

Acetylation

Lysine acetylation is the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs).[4] This modification neutralizes the positive charge of the lysine side chain, which can have profound effects on protein conformation and electrostatic interactions. Lysine deacetylases (KDACs), or histone deacetylases (HDACs), reverse this process.[5]

Initially discovered in the context of histone modifications and epigenetic regulation of gene expression, lysine acetylation is now known to be a widespread PTM affecting thousands of non-histone proteins involved in diverse cellular processes.[6][7]

Ubiquitination

Ubiquitination is the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin chain. Monoubiquitination can alter protein function or localization, while polyubiquitination, particularly through lysine 48 (K48) of ubiquitin, typically targets the protein for degradation by the 26S proteasome. Polyubiquitination through other lysine residues of ubiquitin, such as K63, can mediate non-proteolytic functions like signal transduction and DNA repair. The process is reversed by deubiquitinating enzymes (DUBs).[9]

Methylation

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[10] Unlike acetylation, methylation does not alter the positive charge of the lysine residue. The different methylation states (mono-, di-, and tri-methylation) can be recognized by specific reader proteins containing domains such as PHD fingers, Tudor domains, and chromodomains, leading to distinct downstream effects.[11][12] Lysine demethylases (KDMs) remove these methyl marks.[3] Lysine methylation is a key regulator of chromatin structure and gene expression and also plays important roles in modulating the function of non-histone proteins.[8][10][12]

SUMOylation

SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine residue.[13] The process is analogous to ubiquitination, involving an E1 activating enzyme, an E2 conjugating enzyme (Ubc9), and often an E3 ligase.[14] There are several SUMO paralogs in mammals (SUMO-1, -2, -3, and -4). Unlike ubiquitination, SUMOylation does not typically lead to protein degradation. Instead, it can alter protein stability, localization, and interactions with other proteins.[15][16] The modification is reversed by SUMO-specific proteases (SENPs).[14]

Neddylation

Neddylation is the conjugation of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to a lysine residue.[17][18] This process also follows an E1-E2-E3 enzymatic cascade.[18][19] A primary role of neddylation is the activation of the Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[17] Dysregulation of the neddylation pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[18][20][21]

Data Presentation: A Quantitative Overview of Lysine PTMs

Quantitative proteomics has been instrumental in elucidating the prevalence and stoichiometry of lysine PTMs. The following tables summarize key quantitative data for major lysine modifications.

Table 1: Mass Shifts of Common Lysine PTMs

| Modification | Mass Shift (Da) |

| Acetylation | 42.0106 |

| Monomethylation | 14.0157 |

| Dimethylation | 28.0313 |

| Trimethylation | 42.0470 |

| Ubiquitination (GG remnant) | 114.0429 |

| SUMOylation (SUMO-1 T95R remnant) | 457.2349 |

| Neddylation (GG remnant) | 114.0429 |

Data compiled from various proteomics resources.

Table 2: Abundance and Stoichiometry of Lysine PTMs

| PTM Type | Number of Identified Sites (Human) | Typical Stoichiometry | Key Regulated Processes |

| Acetylation | >58,000[22] | Generally low (<1% to 30%)[9][23] | Gene expression, metabolism, cell signaling[23][24] |

| Ubiquitination | >139,000[22] | Highly variable, can be high for degradation targets | Protein degradation, signal transduction, DNA repair[25] |

| Methylation | >1,000[26][27] | Low, often substoichiometric | Chromatin organization, transcription, protein stability[26] |

| SUMOylation | >1,200[24] | Very low, highly dynamic | Nuclear transport, transcription, DNA repair[6] |

| Neddylation | Less characterized globally | Low | Cullin-RING ligase activation, cell cycle control |

Data is approximate and compiled from multiple proteomic studies and databases such as PhosphoSitePlus and CPLM.[4][22]

Table 3: Crosstalk Between Lysine PTMs

| Interacting PTMs | Type of Crosstalk | Example | Functional Consequence |

| Acetylation & Ubiquitination | Competition for the same lysine residue | p53[10][21] | Acetylation stabilizes p53 by preventing its ubiquitination and degradation. |

| Methylation & Acetylation | Antagonistic or synergistic regulation | Histone H3[18][28] | H3K27 methylation is associated with transcriptional repression, while acetylation of nearby lysines is linked to activation. |

| SUMOylation & Ubiquitination | Competition or SUMO-targeted ubiquitination | PTEN[29] | SUMOylation of PTEN can prevent its ubiquitination, leading to increased protein stability. |

Signaling Pathways Regulated by Lysine PTMs

Lysine modifications are integral to the regulation of numerous signaling pathways that control cell growth, differentiation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. Its activation is tightly controlled by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. Acetylation of the p65 subunit of NF-κB is also crucial for its transcriptional activity.[30][31]

p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Its stability and activity are tightly controlled by a balance between ubiquitination by the E3 ligase MDM2, which leads to its degradation, and acetylation by p300/CBP, which stabilizes and activates it.[10][15][16][21][32]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Upon ligand binding, EGFR is ubiquitinated by the E3 ligase Cbl, which targets it for endocytosis and lysosomal degradation, thereby attenuating the signal.[9][13][14][17][33]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated and subsequently ubiquitinated by an E3 ligase complex containing β-TrCP, leading to its proteasomal degradation. Wnt signaling inhibits this process, allowing β-catenin to accumulate and activate target gene transcription.[2][11][20][34][35][36]

Hippo Signaling Pathway

The Hippo pathway controls organ size by regulating cell proliferation and apoptosis. The transcriptional coactivators YAP and TAZ are key downstream effectors. When the Hippo pathway is active, YAP/TAZ are phosphorylated, leading to their ubiquitination by β-TrCP and subsequent proteasomal degradation.[12][35][37][38][39]

JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits information from extracellular cytokines to the nucleus, regulating processes like immunity and cell proliferation. Post-translational modifications, including acetylation and ubiquitination, of STAT proteins can modulate their dimerization, DNA binding, and transcriptional activity.[5][27][40][41][42]

Experimental Protocols for the Analysis of Lysine PTMs

The identification and characterization of lysine PTMs rely on a variety of biochemical and analytical techniques. Mass spectrometry-based proteomics is a cornerstone of PTM analysis.

Immunoprecipitation of Acetylated Proteins

This protocol describes the enrichment of acetylated proteins from cell lysates using an anti-acetyllysine antibody.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)

-

Anti-acetyllysine antibody conjugated to agarose (B213101) or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE loading buffer

Procedure:

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with control beads.

-

Incubate the pre-cleared lysate with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elute the bound acetylated proteins with elution buffer and immediately neutralize the eluate.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.

Mass Spectrometry-based Identification of Ubiquitination Sites (K-ε-GG Remnant Method)

This method allows for the specific enrichment and identification of ubiquitinated peptides.

Materials:

-

Cell lysis buffer (containing 8 M urea)

-

DTT and iodoacetamide

-

Trypsin

-

Anti-K-ε-GG remnant motif antibody conjugated to beads

-

Peptide wash and elution buffers

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Lyse cells in urea-based buffer to denature proteins.

-

Reduce and alkylate cysteine residues.

-

Digest the proteins with trypsin. This leaves a di-glycine (GG) remnant on the ubiquitinated lysine residue.

-

Desalt the resulting peptide mixture.

-

Immunoprecipitate the K-ε-GG containing peptides using the specific antibody.

-

Wash the beads to remove non-modified peptides.

-

Elute the enriched ubiquitinated peptides.

-

Desalt the eluted peptides and analyze by LC-MS/MS.

-

Search the MS/MS data against a protein database to identify the ubiquitinated proteins and the specific lysine residues.

In Vitro SUMOylation Assay

This assay reconstitutes the SUMOylation enzymatic cascade in a test tube to determine if a protein of interest is a SUMO substrate.

Materials:

-

Recombinant E1 activating enzyme (Aos1/Uba2)

-

Recombinant E2 conjugating enzyme (Ubc9)

-

Recombinant SUMO protein (e.g., SUMO-1, SUMO-2)

-

Protein of interest (substrate)

-

ATP

-

SUMOylation reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Combine the E1, E2, SUMO protein, and the substrate protein in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the protein of interest or a tag. A higher molecular weight band corresponding to the SUMO-conjugated substrate should be visible.[43][20][21]

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

ChIP is used to determine the genomic location of specific histone modifications.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

Antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K9)

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

Reagents for reversing cross-links

-

DNA purification kit

-

qPCR or sequencing reagents

Procedure:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin fragments containing the histone modification of interest using a specific antibody.

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[14][19]

In Vitro Neddylation Assay

This assay is used to study the neddylation of substrate proteins, particularly cullins.

Materials:

-

Recombinant NEDD8-activating enzyme (E1)

-

Recombinant NEDD8-conjugating enzyme (E2)

-

Recombinant NEDD8

-

Substrate protein (e.g., a cullin)

-

ATP

-

Neddylation reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Combine the E1, E2, NEDD8, and substrate protein in the reaction buffer.

-

Start the reaction by adding ATP.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction and analyze the products by SDS-PAGE and Western blotting with an antibody against the substrate or NEDD8. A band shift will indicate neddylation.[41]

Drug Development Targeting Lysine Modifying Enzymes

The critical role of lysine PTMs in cellular signaling and their frequent dysregulation in disease have made the enzymes that control these modifications highly attractive drug targets.

-

HDAC Inhibitors: Several HDAC inhibitors, such as Vorinostat and Romidepsin, are approved for the treatment of certain cancers.[37] They work by increasing histone and non-histone protein acetylation, leading to changes in gene expression and induction of apoptosis in cancer cells.[30][33]

-

HAT Inhibitors: Inhibitors of HATs are being explored for their potential in cancer and inflammatory diseases. By preventing acetylation, these compounds can downregulate the expression of oncogenes and pro-inflammatory genes.[5][30][33][37]

-

Deubiquitinase (DUB) Inhibitors: DUBs are emerging as a promising class of drug targets. Inhibiting DUBs can lead to the accumulation of ubiquitinated proteins, including oncoproteins, promoting their degradation. Several DUB inhibitors are in preclinical and clinical development for cancer therapy.[9]

-

Neddylation Pathway Inhibitors: Pevonedistat, an inhibitor of the NEDD8-activating enzyme, has shown clinical activity in certain cancers by disrupting the activity of Cullin-RING ligases.[21]

Conclusion and Future Perspectives

The study of this compound post-translational modifications has unveiled a complex and dynamic regulatory layer that governs virtually all aspects of cellular life. From the epigenetic control of gene expression to the intricate modulation of signaling pathways, lysine PTMs are at the heart of cellular decision-making. The continued development of advanced proteomic technologies will undoubtedly lead to the discovery of new types of lysine modifications and a deeper understanding of their crosstalk and functional consequences. For drug development professionals, the enzymes that write, erase, and read these modifications represent a rich and largely untapped source of therapeutic targets. A more profound understanding of the roles of specific lysine PTMs in disease pathogenesis will be crucial for the development of novel and highly targeted therapies for a wide range of human ailments.

References

- 1. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competition between Sumoylation and Ubiquitination of Serine Hydroxymethyltransferase 1 Determines Its Nuclear Localization and Its Accumulation in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Site-specific identification and quantitation of endogenous SUMO modifications under native conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current perspectives of ubiquitination and SUMOylation in abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative proteomics reveals histone modifications in crosstalk with H3 lysine 27 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CPLM: a database of protein lysine modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative Profiling of Lysine Acetylation Reveals Dynamic Crosstalk between Receptor Tyrosine Kinases and Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Systematic and quantitative assessment of the ubiquitin modified proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. Quantitative Proteomics Reveals Histone Modifications in Crosstalk with H3 Lysine 27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 31. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. p300/CBP‐mediated p53 acetylation is commonly induced by p53‐activating agents and inhibited by MDM2 | The EMBO Journal [link.springer.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. spandidos-publications.com [spandidos-publications.com]

- 39. Ubiquitin-Dependent Regulation of the Mammalian Hippo Pathway: Therapeutic Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Ubiquitin-mediated regulation of JAK-STAT signaling in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 41. shutterstock.com [shutterstock.com]

- 42. proteopedia.org [proteopedia.org]

- 43. Fig. 2, [The canonical NF-κB activation pathway...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-Lysine chemical properties and reactivity

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of L-Lysine

Introduction

This compound, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous biological processes.[1][2][3] Its unique structure, characterized by a side chain containing a primary amino group (ε-amino group), imparts distinct chemical properties and a high degree of reactivity.[2][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a basic, aliphatic amino acid.[6] Its structure consists of an α-amino group, an α-carboxylic acid group, and a butylamine (B146782) side chain.[5] Under physiological pH, the α-amino and ε-amino groups are protonated, and the carboxylic acid group is deprotonated, resulting in a net positive charge.[6]

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O₂[1][2][7] |

| Molecular Weight | 146.19 g/mol [1][7] |

| pKa (α-carboxyl group) | ~2.16 - 2.18[1][2] |

| pKa (α-amino group) | ~8.95 - 9.06[2][8] |

| pKa (ε-amino group) | ~10.53[2][8] |

| Isoelectric Point (pI) | ~9.74[1][8][9] |

| Melting Point | 215 °C (decomposes)[1] |

| Optical Activity [α]20/D | +26.0° (c=2 in 6 M HCl)[1] |

| Water Solubility | Very freely soluble (>100 g/100 g H₂O at 25°C)[1][7][10] |

| Other Solubilities | Insoluble in ethanol, ether, acetone, and benzene.[1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following table summarizes its key spectroscopic features. For its hydrochloride salt, ¹H and ¹³C NMR chemical shifts can vary slightly depending on the solvent and concentration.[11]

| Spectroscopy | Chemical Shift (ppm) / Absorption Bands (cm⁻¹) / m/z | Assignment |